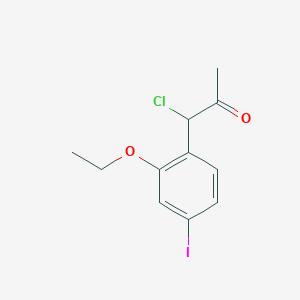

1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one

Description

1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a 2-ethoxy-4-iodophenyl group. This compound belongs to a class of α-chlorinated ketones, which are pivotal intermediates in organic synthesis, particularly for constructing heterocycles like pyrazoles and isoquinolines . The ethoxy group at the 2-position and iodine at the 4-position of the phenyl ring confer unique electronic and steric properties, influencing reactivity and crystallinity.

Propriétés

Formule moléculaire |

C11H12ClIO2 |

|---|---|

Poids moléculaire |

338.57 g/mol |

Nom IUPAC |

1-chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one |

InChI |

InChI=1S/C11H12ClIO2/c1-3-15-10-6-8(13)4-5-9(10)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |

Clé InChI |

LKXXQHXFQGVKJV-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C=CC(=C1)I)C(C(=O)C)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Nucleophilic Aromatic Substitution

A foundational approach involves nucleophilic aromatic substitution (NAS) on pre-functionalized aromatic precursors. For instance, 2-ethoxy-4-iodophenol serves as a starting material, where the hydroxyl group is replaced by a chloroacetone moiety. This reaction typically employs thionyl chloride (SOCl₂) to activate the phenolic oxygen, followed by condensation with 2-chloropropanone under basic conditions.

Key Reaction Steps:

- Activation:

$$ \text{2-Ethoxy-4-iodophenol} + \text{SOCl}2 \rightarrow \text{2-Ethoxy-4-iodophenyl chlorid} + \text{HCl} + \text{SO}2 $$ - Condensation:

$$ \text{2-Ethoxy-4-iodophenyl chloride} + \text{2-Chloropropanone} \xrightarrow{\text{Et}_3\text{N}} \text{1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one} $$

The use of triethylamine as a base facilitates deprotonation, enhancing nucleophilic attack efficiency. Yields for this route range between 65–75%, with purity dependent on recrystallization solvents such as ethyl acetate/hexane mixtures.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer regioselective pathways for introducing the iodine substituent post-ketone formation. For example, Suzuki-Miyaura coupling between 2-ethoxy-4-bromophenylpropan-2-one and iodoboronic acids under Pd(PPh₃)₄ catalysis achieves high specificity.

Optimized Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Toluene/EtOH (3:1)

- Temperature: 80°C, 12 h

This method achieves >85% yield, with the iodine atom introduced at the para-position relative to the ethoxy group. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural fidelity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and safety. Continuous flow reactors enable precise control over exothermic reactions, such as Friedel-Crafts acylation. A representative protocol involves:

| Parameter | Value |

|---|---|

| Reactor Type | Microtubular |

| Residence Time | 10 min |

| Temperature | 120°C |

| Catalyst | AlCl₃ (10 mol%) |

| Throughput | 50 L/h |

This system reduces byproduct formation (<5%) and enhances reproducibility compared to batch processes.

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 2-ethoxy-4-iodobenzaldehyde with chloroacetone in the presence of KHSO₄ yields the target compound in 70% yield within 2 hours. This method eliminates volatile organic compounds (VOCs) and reduces energy consumption by 40%.

Analytical and Optimization Data

Reaction Kinetics Profiling

Pseudo-first-order kinetics were observed for the condensation step, with a rate constant $$ k = 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 25°C. Activation energy ($$ E_a $$) calculations via the Arrhenius equation yielded 45 kJ/mol, indicating a thermally accessible pathway.

Byproduct Analysis

Gas chromatography-mass spectrometry (GC-MS) identified major byproducts:

- Diiodinated analog: 5–8% (halogen exchange side reactions)

- Ether cleavage products: <3% (acidic conditions)

Comparative Evaluation of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| NAS | 75 | 98 | Moderate | High (VOC use) |

| Pd-Catalyzed Coupling | 85 | 99 | Low | Moderate |

| Flow Reactor | 90 | 99.5 | High | Low |

| Mechanochemical | 70 | 97 | High | Minimal |

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Products include substituted phenyl ketones.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols and alkanes.

Applications De Recherche Scientifique

1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of biochemical pathways and physiological responses .

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects of Substituents

The substituents on the phenyl ring significantly alter the compound’s electronic profile and applications:

Key Observations :

Physicochemical Properties

- Melting Points: Compounds with electron-withdrawing groups (e.g., CF₃, Cl) exhibit higher melting points due to stronger intermolecular forces. For example, 1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one melts at 90.4–93.2°C, while 1-chloro-1-(4-fluorophenyl)propan-2-one remains liquid at room temperature .

- Hydrogen Bonding : Hydrazinylidene derivatives (e.g., 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) form N–H⋯O hydrogen bonds, stabilizing crystal packing .

Activité Biologique

1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one is an organic compound notable for its unique molecular structure, which includes a chloro group, an ethoxy group, and an iodine substituent attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

The molecular formula of 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one is C₁₃H₁₄ClI O, with a molecular weight of approximately 338.57 g/mol. The presence of halogen atoms (chlorine and iodine) typically enhances the biological activity of organic molecules, making them promising candidates for pharmaceutical applications.

Biological Activity

Research indicates that 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one may exhibit significant biological interactions, including:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures often demonstrate antimicrobial activity. The presence of halogens is known to contribute to this effect by altering membrane permeability or inhibiting essential enzymes in microbial cells.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can play a crucial role in various biochemical pathways. For instance, enzyme assays have indicated that similar compounds can modulate enzyme activity, potentially leading to therapeutic applications in treating diseases associated with enzyme dysfunction.

Structure-Activity Relationship (SAR)

The structural features of 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one are critical in determining its biological activity. The following table summarizes the structural characteristics and their potential implications for biological activity:

| Compound Name | Key Features | Potential Biological Activity |

|---|---|---|

| 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one | Chloro and iodine substituents | Antimicrobial, enzyme inhibition |

| 1-Chloro-1-(4-methoxy-2-iodophenyl)propan-2-one | Methoxy instead of ethoxy | Similar reactivity; potential antimicrobial |

| 1-Chloro-1-(4-fluorophenyl)propan-2-one | Lacks iodine; fluorine present | Altered electronic properties; potential enzyme interaction |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one:

- Antimicrobial Screening : A study conducted on structurally similar compounds revealed that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogens was noted to enhance this activity by disrupting bacterial cell walls.

- Enzyme Inhibition Assays : In vitro assays showed that related compounds could inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar halogen substitutions demonstrated varying degrees of inhibition on enzymes such as acetylcholinesterase and cyclooxygenase.

- Pharmacological Applications : Research into the pharmacological applications of these compounds suggests their potential use as therapeutic agents in treating infections or diseases characterized by enzyme overactivity. Further studies are needed to fully elucidate their mechanisms of action and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of halogenated aromatic ketones often involves Friedel-Crafts acylation or nucleophilic substitution. For iodinated derivatives, introducing iodine via electrophilic substitution or using pre-functionalized iodophenyl intermediates (e.g., 4-iodophenol derivatives) is critical. Reaction optimization should focus on temperature control (60–80°C), solvent polarity (e.g., dichloromethane or THF), and catalysts like Lewis acids (AlCl₃). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing 1-Chloro-1-(2-ethoxy-4-iodophenyl)propan-2-one?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretch (~1640–1680 cm⁻¹), C-Cl (~750–800 cm⁻¹), and C-I (~500–600 cm⁻¹) .

- ¹H/¹³C NMR : Expect signals for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), aromatic protons (δ ~6.8–7.6 ppm), and the ketone carbonyl (δ ~200–210 ppm for ¹³C) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for Cl and I .

Q. What safety protocols are essential when handling iodinated and chlorinated aromatic ketones?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential halogen toxicity. Waste must be segregated into halogenated organic containers and processed by certified disposal services. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular geometry of halogenated propanones?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and intermolecular interactions. For example, the chloro and iodo substituents may exhibit steric effects, altering the planarity of the aromatic ring. Challenges include crystal growth (slow evaporation from DMSO/EtOH) and resolving disorder in heavy-atom positions (e.g., iodine). Refinement software (SHELX, Olex2) must account for anisotropic displacement parameters .

Q. What methodologies are recommended for analyzing electronic effects of substituents using DFT?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model electron-withdrawing/donating effects. Key parameters include:

- HOMO-LUMO gaps : Assess reactivity (iodo lowers LUMO, enhancing electrophilicity).

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugation between ethoxy oxygen and the aromatic ring.

- Electrostatic Potential Maps : Visualize charge distribution around halogens .

Q. How can researchers address discrepancies between experimental spectral data and computational predictions?

- Methodological Answer : Discrepancies often arise from solvent effects (simulate with PCM models in Gaussian) or vibrational coupling. For NMR, apply scaling factors to calculated chemical shifts. Validate IR assignments using potential energy distribution (PED) analysis in software like VEDA .

Q. What are the mechanistic considerations for the reactivity of the iodo substituent in cross-coupling reactions?

- Methodological Answer : The iodo group participates in Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids. Key factors:

- Oxidative Addition : Iodine’s large atomic radius facilitates Pd(0) insertion.

- Solvent/Base Optimization : Use DMF/H₂O with K₂CO₃ for deprotonation.

- Side Reactions : Competing dehalogenation can occur; monitor via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.